BAY-826

描述

属性

IUPAC Name |

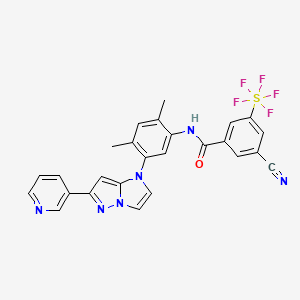

3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPASHPJAIUOWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: BAY-826 Mechanism of Action in Glioma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma, the most aggressive form of glioma, remains a significant therapeutic challenge due to its highly vascularized and infiltrative nature. While targeting the vascular endothelial growth factor (VEGF) signaling pathway has been a cornerstone of anti-angiogenic therapy, tumors often develop resistance. This has spurred investigation into alternative pro-angiogenic pathways, with the Angiopoietin-TIE-2 axis emerging as a critical mediator of vascular maturation, stability, and resistance to anti-VEGF therapies. BAY-826 is a novel, potent, and orally bioavailable small molecule inhibitor of the TIE-2 receptor tyrosine kinase. This technical guide delineates the mechanism of action of this compound in glioma, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways. Preclinical evidence demonstrates that this compound effectively inhibits TIE-2 phosphorylation, leading to decreased tumor vascularization and, in some models, a significant survival benefit, particularly in combination with radiotherapy.

Core Mechanism of Action: TIE-2 Inhibition

The primary mechanism of action of this compound in glioma is the direct inhibition of the tunica interna endothelial cell kinase (TIE-2), a receptor tyrosine kinase predominantly expressed on endothelial cells.[1] In the tumor microenvironment, the binding of its ligands, primarily Angiopoietin-1 (Ang-1), and in some contexts, Angiopoietin-2 (Ang-2), leads to the phosphorylation and activation of TIE-2. This activation triggers downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation and stabilization.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of TIE-2 and preventing its autophosphorylation.[1] This blockade of TIE-2 signaling disrupts the integrity and function of the tumor vasculature, thereby exerting its anti-tumor effects.

Signaling Pathway

The Angiopoietin/TIE-2 signaling pathway plays a crucial role in regulating angiogenesis. In the context of glioma, this pathway is often dysregulated. The following diagram illustrates the mechanism of action of this compound within this pathway.

Caption: Mechanism of this compound in the Angiopoietin/TIE-2 Signaling Pathway.

Preclinical Efficacy in Glioma Models

The anti-tumor activity of this compound has been evaluated in syngeneic murine glioma models, which are critical for studying the interplay between the tumor, its vasculature, and the immune system.

In Vitro and In Vivo Target Inhibition

This compound has been shown to effectively inhibit TIE-2 phosphorylation both in vitro and in vivo. In cultured glioma cells, this compound suppressed Ang-1 and sodium orthovanadate (Na₃VO₄)-induced TIE-2 phosphorylation.[1] In vivo, oral administration of this compound led to a reduction in TIE-2 phosphorylation in the lungs of treated mice, confirming systemic target engagement.[1]

Anti-Tumor Efficacy as a Single Agent

In preclinical studies using various syngeneic murine glioma models (SMA-497, SMA-540, and SMA-560), this compound demonstrated a trend towards prolonged survival as a monotherapy in the SMA-497 and SMA-540 models.[1] A statistically significant survival benefit was observed in the SMA-560 model.

Synergistic Effects with Radiotherapy

The combination of this compound with irradiation was investigated to assess potential synergistic anti-tumor effects. In the SMA-560 glioma model, the combination of this compound and irradiation resulted in a synergistic prolongation of survival compared to either treatment alone. However, this synergistic effect was not observed in the SMA-497 model.

Effects on Tumor Vasculature and Immune Infiltration

Histological analysis of tumors from treated mice revealed that this compound, both as a single agent and in combination with irradiation, led to a decrease in vessel density in certain glioma models. Additionally, an increase in leukocyte infiltration into the tumor was observed, suggesting a potential immunomodulatory effect of TIE-2 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioma models.

Table 1: In Vivo Efficacy of this compound in Syngeneic Murine Glioma Models

| Glioma Model | Treatment | Median Survival (days) | Increase in Median Survival vs. Control | Statistical Significance (p-value) |

| SMA-560 | Control | 21 | - | - |

| This compound | 25 | 4 days | < 0.05 | |

| Irradiation (12 Gy) | 28 | 7 days | < 0.01 | |

| This compound + Irradiation | 35 | 14 days | < 0.001 | |

| SMA-497 | Control | 19 | - | - |

| This compound | 20 | 1 day | Not Significant | |

| Irradiation (12 Gy) | 23 | 4 days | < 0.01 | |

| This compound + Irradiation | 23 | 4 days | Not Significant (vs. Irradiation alone) |

Data extracted from Schneider H, et al. J Neurochem. 2017.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound in glioma models.

In Vivo Syngeneic Glioma Model

References

The Discovery and Development of BAY-826: A TIE-2 Inhibitor for Angiogenesis-Targeted Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a potent and selective, orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] Developed by Bayer Pharma AG, this compound has been investigated for its potential as an anti-angiogenic agent in the context of highly vascularized tumors, such as glioblastoma.[2] The angiopoietin/TIE-2 signaling axis is a critical pathway in vascular development and maturation, making it a compelling target for therapeutic intervention in diseases characterized by pathological angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of the TIE-2 receptor. TIE-2 is primarily expressed on endothelial cells and is activated by its ligands, the angiopoietins (Ang). Angiopoietin-1 (Ang-1) binding to TIE-2 promotes receptor phosphorylation, leading to the activation of downstream signaling pathways that are crucial for endothelial cell survival, vessel maturation, and stability. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis, particularly in the tumor microenvironment.

By binding to the ATP-binding pocket of the TIE-2 kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of TIE-2 signaling leads to a disruption of angiogenesis, resulting in decreased vessel density in tumors.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and selectivity profile.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| TIE-2 (TEK) Binding Affinity (Kd) | 1.6 nM | KINOMEscan | |

| TIE-2 Autophosphorylation Inhibition (EC50) | ~1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Binding Affinity (Kd) | Assay System | Reference |

| TIE-2 (TEK) | 1.6 nM | KINOMEscan | |

| TIE-1 | 0.9 nM | KINOMEscan | |

| DDR1 | 0.4 nM | KINOMEscan | |

| DDR2 | 1.3 nM | KINOMEscan | |

| LOK (STK10) | 5.9 nM | KINOMEscan |

Note: this compound was tested against a panel of 456 kinases and demonstrated high selectivity for TIE-2, with only four other kinases showing similar high-affinity binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro TIE-2 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the TIE-2 kinase.

Materials:

-

Recombinant human TIE-2 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

ATP (at a concentration around the Km for TIE-2)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (serial dilutions in DMSO)

-

33P-γ-ATP

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the recombinant TIE-2 kinase, the peptide substrate, and the kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP and 33P-γ-ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated 33P-γ-ATP.

-

Measure the amount of incorporated 33P on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular TIE-2 Autophosphorylation Assay

This cell-based assay assesses the ability of this compound to inhibit TIE-2 autophosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE-2 expressing cells (e.g., SMA-497 glioma cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

TIE-2 stimulating agent (e.g., Angiopoietin-1 or Sodium Orthovanadate (Na₃VO₄))

-

This compound (serial dilutions in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TIE-2 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed HUVECs or other target cells in culture plates and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal TIE-2 phosphorylation.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with a TIE-2 activating agent (e.g., 400 ng/mL COMP-Ang-1 or 4 mM Na₃VO₄) for a short period (e.g., 20 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate TIE-2 from the lysates by incubating with an anti-TIE-2 antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads for 1-2 hours.

-

Wash the immunoprecipitates several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated TIE-2.

-

Strip and re-probe the membrane with an anti-TIE-2 antibody to determine the total amount of immunoprecipitated TIE-2.

-

Quantify the band intensities and calculate the ratio of phosphorylated TIE-2 to total TIE-2 for each treatment condition.

-

Determine the EC50 value of this compound for the inhibition of TIE-2 autophosphorylation.

In Vivo Syngeneic Murine Glioma Model

This in vivo model evaluates the anti-tumor efficacy of this compound in an immunocompetent setting.

Materials:

-

Syngeneic mouse glioma cell lines (e.g., SMA-497, SMA-540, SMA-560)

-

Female C57BL/6 mice

-

This compound formulated for oral gavage (e.g., in 10% Ethanol/40% Solutol/50% Aqua dest)

-

Stereotactic injection apparatus

-

Anesthetics

Procedure:

-

Culture the chosen murine glioma cell line under standard conditions.

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Implant a specific number of glioma cells (e.g., 1 x 10⁵ cells) into the striatum of the mouse brain.

-

Allow the tumors to establish for a set period (e.g., 7-10 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, daily) or the vehicle control via oral gavage.

-

Monitor the health and body weight of the mice regularly.

-

Monitor tumor growth using non-invasive imaging techniques (if the cell line is engineered to express a reporter like luciferase) or by observing neurological symptoms.

-

At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest the brains.

-

Analyze the tumors for various endpoints, including tumor volume, vessel density (e.g., by CD31 staining), and TIE-2 phosphorylation in lung tissue extracts (as a surrogate for systemic target engagement).

-

Record survival data and perform statistical analysis to determine the efficacy of this compound.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

References

The Role of BAY-826 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a potent and highly selective, orally available small-molecule inhibitor of the TIE-2 receptor tyrosine kinase. The angiopoietin (Ang)/TIE-2 signaling axis is a critical regulator of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in the pathological angiogenesis that drives tumor growth and metastasis. This technical guide provides an in-depth overview of the function of this compound in angiogenesis, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: TIE-2 Inhibition

This compound exerts its anti-angiogenic effects by directly targeting and inhibiting the TIE-2 receptor. TIE-2 is primarily expressed on endothelial cells and a subset of hematopoietic cells. Its activation by the ligand angiopoietin-1 (Ang-1) promotes vascular stability, pericyte recruitment, and endothelial cell survival. In the tumor microenvironment, another ligand, angiopoietin-2 (Ang-2), often acts as a context-dependent antagonist or partial agonist, leading to vascular destabilization and priming the endothelium for pro-angiogenic stimuli like vascular endothelial growth factor (VEGF).

By binding to the ATP-binding pocket of the TIE-2 kinase domain, this compound prevents its autophosphorylation, a crucial step in receptor activation. This blockade of TIE-2 signaling counteracts the pro-angiogenic and pro-inflammatory signals within the tumor, leading to a reduction in tumor vascularization and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and potency of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Potency | |||

| TIE-2 Kd | 1.6 nM | Biochemical Assay | [Not explicitly cited] |

| TIE-2 Autophosphorylation EC50 | ~1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [Not explicitly cited] |

| Inhibition of Ang-1-induced TIE-2 phosphorylation | Effective at 1 µM | SMA-497 glioma cells | [1] |

| Inhibition of Na3VO4-induced TIE-2 phosphorylation | Effective at 1 µM | SMA-497 glioma cells | [1] |

| Parameter | Result | Glioma Model | Treatment | Reference |

| In Vivo Efficacy | ||||

| Median Survival | Trend towards prolonged survival | SMA-497 | This compound monotherapy | [2] |

| Median Survival | Trend towards prolonged survival | SMA-540 | This compound monotherapy | [2] |

| Median Survival | Significant survival benefit | SMA-560 | This compound monotherapy | [2] |

| Median Survival | Synergistic prolongation of survival | SMA-560 | This compound + Irradiation | |

| Tumor Vessel Density | Decreased | Syngeneic murine glioma models | This compound monotherapy and combination with irradiation | |

| Leukocyte Infiltration | Increased | Syngeneic murine glioma models | This compound monotherapy and combination with irradiation |

Signaling Pathways

The Angiopoietin/TIE-2 signaling pathway plays a pivotal role in vascular homeostasis. This compound disrupts this pathway at a key juncture.

Experimental Protocols

In Vitro TIE-2 Autophosphorylation Assay

This assay is crucial for determining the cellular potency of TIE-2 inhibitors like this compound.

1. Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE-2 expressing cells (e.g., murine glioma cell lines SMA-497, SMA-540, SMA-560, or GL-261) in appropriate media.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-incubate cells with this compound at various concentrations (e.g., 0.1% DMSO as control, 1 µM this compound) for a specified time (e.g., 10 minutes) at 37°C.

-

Induce TIE-2 autophosphorylation by stimulating with a TIE-2 agonist such as Angiopoietin-1 (e.g., 400 ng/mL COMP-ANG-1) or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4, e.g., 4 mM) for 20 minutes.

2. Cell Lysis and Immunoprecipitation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., Triton-lysis buffer) containing protease and phosphatase inhibitors.

-

Clarify cell lysates by centrifugation.

-

Determine protein concentration of the lysates using a BCA assay.

-

Immunoprecipitate TIE-2 from equal amounts of protein lysate using an anti-TIE-2 antibody and protein A/G-agarose beads overnight at 4°C.

3. Western Blotting:

-

Wash the immunoprecipitates with lysis buffer.

-

Elute the protein by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody against phospho-tyrosine to detect phosphorylated TIE-2.

-

Strip the membrane and re-probe with a primary antibody against total TIE-2 as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

In Vivo Syngeneic Murine Glioma Model

This model is used to assess the in vivo efficacy of this compound on tumor growth, angiogenesis, and survival.

1. Cell Culture and Implantation:

-

Culture murine glioma cell lines (e.g., SMA-497, SMA-560) in complete medium.

-

Harvest and resuspend cells in a suitable medium for injection.

-

Anesthetize syngeneic mice (e.g., VM/Dk mice for SMA cell lines).

-

Intracranially implant the glioma cells into the striatum using a stereotactic frame.

2. Treatment Regimen:

-

Begin treatment at a specified time post-implantation (e.g., day 5).

-

Administer this compound orally (e.g., by gavage) at a defined dose and schedule (e.g., 100 mg/kg daily).

-

For combination studies, administer other treatments such as irradiation at the specified time and dose (e.g., a single dose of 12 Gy on day 7).

-

Monitor mice daily for clinical symptoms and body weight.

3. Efficacy Assessment:

-

Euthanize mice upon reaching a defined endpoint (e.g., neurological symptoms, significant weight loss).

-

Record survival data and perform statistical analysis (e.g., Kaplan-Meier survival curves).

-

For histological analysis, perfuse mice with PBS and 4% paraformaldehyde.

-

Excise brains, fix, and embed in paraffin or OCT.

4. Immunohistochemical Analysis:

-

Section the embedded brains.

-

Perform immunohistochemistry or immunofluorescence for markers of interest:

-

Vessel Density: CD31 (PECAM-1) to stain endothelial cells.

-

Leukocyte Infiltration: Markers such as CD45 for total leukocytes, or more specific markers for T-cells, macrophages, etc.

-

Pericyte Coverage: NG2 or α-SMA to stain pericytes, co-stained with CD31.

-

-

Acquire images using microscopy and quantify the staining (e.g., count CD31-positive vessels per field of view).

Effects on the Tumor Microenvironment

Inhibition of TIE-2 signaling by this compound extends beyond a simple reduction in vessel density. It can induce a more "normalized" tumor vasculature, characterized by improved pericyte coverage and reduced vessel leakiness. This vascular normalization can alleviate tumor hypoxia and improve the delivery of other therapeutic agents.

Furthermore, the tumor immune microenvironment is significantly impacted by TIE-2 inhibition. By modulating the tumor vasculature, this compound can facilitate the infiltration of anti-tumor immune cells, such as cytotoxic T lymphocytes, into the tumor. This effect may contribute to the observed synergistic effects when combined with therapies like radiation. The Ang/TIE-2 pathway is also known to influence tumor-associated macrophages (TAMs), and its inhibition may shift the balance from a pro-tumor to an anti-tumor macrophage phenotype.

Conclusion

This compound is a potent and selective TIE-2 inhibitor that demonstrates significant anti-angiogenic activity in preclinical models. Its mechanism of action, centered on the inhibition of TIE-2 autophosphorylation, leads to decreased tumor vessel density and can promote a more normalized tumor microenvironment. This, in turn, may enhance the efficacy of other cancer therapies, including radiation and potentially immunotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the Ang/TIE-2 signaling axis and the development of novel anti-angiogenic agents. Further investigation into the effects of this compound on vascular normalization and the tumor immune microenvironment is warranted to fully elucidate its therapeutic potential.

References

BAY-826: A Potent and Selective TIE-2 Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-826 is a novel, potent, and orally bioavailable small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] As a critical regulator of angiogenesis, TIE-2 signaling plays a significant role in both physiological and pathological vascular development, including tumor neovascularization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside a summary of its selectivity and efficacy in preclinical models. This document is intended to serve as a valuable resource for researchers investigating the angiopietin/TIE signaling axis and for professionals involved in the development of anti-angiogenic therapies.

Chemical Structure and Physicochemical Properties

This compound is chemically described as [3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur. The compound has a molecular weight of 558.53 g/mol and a molecular formula of C₂₆H₁₉F₅N₆OS.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1448316-08-2 | [2] |

| Molecular Formula | C₂₆H₁₉F₅N₆OS | |

| Molecular Weight | 558.53 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol. | |

| Storage | Store at -20°C. |

Mechanism of Action and Signaling Pathway

This compound is a highly selective and potent inhibitor of TIE-2 (tunica interna endothelial cell kinase 2), also known as angiopoietin-1 receptor. It exerts its inhibitory effect by targeting the ATP-binding site of the TIE-2 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. The angiopoietin/TIE-2 signaling axis is a critical pathway in vascular development and maturation. The ligand, angiopoietin-1 (Ang-1), promotes vessel stability and quiescence, while angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist, often promoting vascular permeability and destabilization in the presence of vascular endothelial growth factor (VEGF).

By inhibiting TIE-2 phosphorylation, this compound effectively blocks the signaling cascade initiated by angiopoietins. This leads to a disruption of angiogenesis, which has been demonstrated to be a promising therapeutic strategy in highly vascularized tumors such as glioblastoma.

Figure 1: TIE-2 Signaling Pathway and Inhibition by this compound.

Biological Activity and Selectivity

This compound demonstrates potent inhibition of TIE-2 with a dissociation constant (Kd) of 1.6 nM. Its high biochemical affinity translates to potent cellular activity, with an EC50 of approximately 1.3 nM for the inhibition of TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).

A key feature of this compound is its high selectivity for TIE-2 over other angiogenic receptor tyrosine kinases. It shows minimal activity against VEGFR, FGFR, and PDGFR at concentrations where it potently inhibits TIE-2. However, it does bind with high affinity to a small number of other kinases.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Dissociation Constant (Kd) (nM) | Reference |

| TIE-2 | 1.6 | |

| TIE-1 | 0.9 | |

| DDR1 | 0.4 | |

| DDR2 | 1.3 | |

| LOK (STK10) | 5.9 |

Experimental Protocols

In Vitro TIE-2 Autophosphorylation Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on TIE-2 autophosphorylation in a cellular context.

Figure 2: Experimental Workflow for In Vitro TIE-2 Phosphorylation Assay.

Methodology:

-

Cell Culture: Murine glioma cell lines (e.g., SMA-497, SMA-540, SMA-560, GL-261) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.

-

Pre-incubation: Cells are pre-incubated for 10 minutes at 37°C with either 0.1% DMSO as a vehicle control or the desired concentration of this compound (e.g., 1 µM).

-

Stimulation: TIE-2 autophosphorylation is induced by treating the cells for 20 minutes with either 4 mM Na₃VO₄ or 400 ng/mL COMP-ANG-1 in the continued presence of either DMSO or this compound.

-

Cell Lysis and Analysis: Following stimulation, cells are lysed, and the level of TIE-2 phosphorylation is assessed, typically by immunoprecipitation followed by Western blotting for phosphotyrosine.

In Vivo Efficacy Studies in Syngeneic Mouse Glioma Models

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in preclinical tumor models.

Methodology:

-

Animal Models: Syngeneic mouse glioma models are established using cell lines such as SMA-560 in appropriate mouse strains (e.g., female CB17/scid mice).

-

Drug Administration: this compound is administered systemically via oral gavage at doses ranging from 25 to 100 mg/kg body weight daily. The vehicle control typically consists of a solution such as 10% Ethanol/40% Solutol/50% Aqua dest.

-

Combination Therapy (Optional): In some studies, this compound treatment is combined with other therapeutic modalities, such as irradiation.

-

Efficacy Endpoints: The efficacy of the treatment is evaluated based on endpoints such as prolongation of survival, reduction in tumor volume, decreased vessel density, and analysis of immune cell infiltration into the tumor.

Preclinical Efficacy

In preclinical studies, this compound has demonstrated significant in vivo efficacy in experimental syngeneic murine glioma models. Single-agent treatment with this compound showed a trend towards prolonged survival in some models and a significant survival benefit in the SMA-560 model.

Furthermore, the combination of this compound with irradiation resulted in a synergistic prolongation of survival in the SMA-560 model. Mechanistic investigations revealed that treatment with this compound led to decreased vessel densities and increased leukocyte infiltration in the tumors. These findings suggest that TIE-2 inhibition by this compound can improve the response of highly vascularized tumors to treatment.

Conclusion

This compound is a valuable chemical probe for the investigation of the TIE-2 signaling pathway. Its high potency, selectivity, and oral bioavailability make it a suitable tool for both in vitro and in vivo studies. The data summarized in this guide highlight the potential of TIE-2 inhibition as a therapeutic strategy for diseases characterized by pathological angiogenesis, such as glioblastoma. Researchers utilizing this compound can contribute to a deeper understanding of the role of the angiopoietin/TIE-2 axis in health and disease, and potentially pave the way for the development of novel anti-angiogenic therapies.

References

BAY-826: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-826, a potent and selective TIE-2 inhibitor. This document consolidates key data, outlines experimental protocols, and visualizes the relevant signaling pathway to support further research and development efforts.

Core Compound Information

This compound is a small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1448316-08-2 | [1] |

| Molecular Weight | 558.53 g/mol | [1] |

| Molecular Formula | C₂₆H₁₉F₅N₆OS | [1] |

Quantitative Data

This compound has been characterized by its high potency and selectivity for TIE-2 and a small number of other kinases. The following table summarizes its binding affinities and inhibitory concentrations.

| Parameter | Target | Value | Assay | Reference |

| Kd | TIE-2 | 1.6 nM | KINOMEscan | [1] |

| Kd | TIE-1 | 0.9 nM | KINOMEscan | |

| Kd | DDR1 | 0.4 nM | KINOMEscan | |

| Kd | DDR2 | 1.3 nM | KINOMEscan | |

| Kd | LOK (STK10) | 5.9 nM | KINOMEscan | |

| EC₅₀ | TIE-2 Autophosphorylation | ~1.3 nM | Cellular Assay (HUVEC) |

Signaling Pathway

This compound exerts its effects by inhibiting the TIE-2 signaling pathway, which is crucial for angiogenesis and vascular stability. The following diagram illustrates the canonical TIE-2 signaling cascade that is inhibited by this compound.

Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound.

In Vitro TIE-2 Kinase Inhibition Assay

This protocol is based on a typical luminescence-based kinase assay format to measure the inhibitory effect of this compound on TIE-2 activity.

Workflow:

Detailed Steps:

-

Reagent Preparation: Thaw TIE-2 enzyme, kinase assay buffer, ATP, and substrate on ice. Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, diluted this compound or vehicle control, and the substrate.

-

Initiate Reaction: Add the TIE-2 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Generation: Stop the reaction and generate a luminescent signal according to the manufacturer's instructions (e.g., using ADP-Glo™ Kinase Assay kit).

-

Data Analysis: Measure luminescence using a microplate reader. The inhibitory activity of this compound is determined by the reduction in the luminescent signal compared to the vehicle control.

Western Blot for TIE-2 Phosphorylation

This protocol outlines the steps to assess the effect of this compound on TIE-2 autophosphorylation in a cellular context.

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time. A stimulant like Angiopoietin-1 may be used to induce TIE-2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-TIE2 Tyr992) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.

In Vivo Syngeneic Mouse Glioma Model

This protocol describes the establishment of a syngeneic glioma model to evaluate the in vivo efficacy of this compound.

Workflow:

Detailed Steps:

-

Cell Preparation: Culture a murine glioma cell line (e.g., GL261) in appropriate media. On the day of implantation, harvest the cells and prepare a single-cell suspension.

-

Intracranial Implantation: Anesthetize syngeneic mice (e.g., C57BL/6) and stereotactically inject the glioma cells into the brain.

-

Treatment: Once tumors are established (can be monitored by imaging if cells are luciferase-tagged), begin treatment with this compound, typically administered by oral gavage.

-

Monitoring and Endpoint: Monitor the mice for tumor growth (e.g., via bioluminescence imaging) and signs of neurological symptoms. The primary endpoint is typically overall survival.

-

Tissue Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for markers of angiogenesis and immune cell infiltration.

References

In Vitro Characterization of BAY-826: A Technical Guide to TIE-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BAY-826, a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. The following sections detail the biochemical and cellular activity of this compound, comprehensive experimental protocols for key assays, and visual representations of the TIE-2 signaling pathway and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for TIE-2.

Table 1: Biochemical Activity of this compound

| Target | Assay Format | Parameter | Value (nM) |

| TIE-2 | KINOMEscan | Kd | 1.6[1][2] |

| TIE-1 | KINOMEscan | Kd | 0.9[1] |

| DDR1 | KINOMEscan | Kd | 0.4[1] |

| DDR2 | KINOMEscan | Kd | 1.3[1] |

| LOK (STK10) | KINOMEscan | Kd | 5.9 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (nM) | Stimulus |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TIE-2 Autophosphorylation | EC50 | 1.3 | Angiopoietin-1 (Ang-1) |

| Mouse Glioma Cells (SMA-497, SMA-540, SMA-560, GL-261) | TIE-2 Autophosphorylation | - | Inhibition at 1 µM | Angiopoietin-1 (COMP-ANG-1) or Na₃VO₄ |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

KINOMEscan™ Biochemical Binding Assay

This assay quantitatively measures the binding affinity of a test compound to a panel of kinases.

Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Protocol:

-

Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule active-site directed ligand for 30 minutes at room temperature. The beads are then washed to remove unbound ligand and blocked to reduce non-specific binding.

-

Binding Reaction: DNA-tagged TIE-2 kinase, the liganded affinity beads, and a dilution series of this compound (or DMSO as a vehicle control) are combined in a binding buffer in a 384-well plate.

-

Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

-

Washing: The affinity beads are washed to remove unbound kinase and test compound.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

-

Data Analysis: The results are used to calculate the dissociation constant (Kd) of this compound for TIE-2.

Cellular TIE-2 Autophosphorylation Assay in HUVECs

This cell-based assay measures the ability of this compound to inhibit the Angiopoietin-1 (Ang-1) induced autophosphorylation of the TIE-2 receptor in a physiologically relevant cellular context.

Principle: Upon binding of its ligand Ang-1, the TIE-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event is a critical step in the activation of downstream signaling pathways. The level of phosphorylated TIE-2 can be detected using specific antibodies, typically via Western blotting.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in endothelial cell growth medium.

-

Serum Starvation: To reduce basal receptor tyrosine kinase activity, the cells are serum-starved for 4-6 hours prior to the experiment.

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.

-

Stimulation: Angiopoietin-1 (Ang-1) is added to the culture medium to a final concentration of 100-200 ng/mL and incubated for 15-30 minutes at 37°C to induce TIE-2 autophosphorylation.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-Tie2 Tyr992).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The level of TIE-2 phosphorylation is expressed as the ratio of the phospho-TIE-2 signal to the total TIE-2 signal. The EC50 value for this compound is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the TIE-2 signaling pathway and a typical experimental workflow.

Caption: TIE-2 Signaling Pathway and Mechanism of this compound Inhibition.

Caption: Experimental Workflow for TIE-2 Phosphorylation Western Blot.

References

An In-Depth Technical Guide to the Target Validation of BAY-826 in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BAY-826, a potent and selective small-molecule inhibitor of the TIE-2 receptor tyrosine kinase, in various cancer models. This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its target engagement and anti-tumor activity.

Introduction to this compound and its Target: TIE-2

The angiopoietin/TIE signaling axis is a critical pathway in angiogenesis and vascular remodeling. The TIE-2 receptor (also known as TEK) is a receptor tyrosine kinase primarily expressed on endothelial cells. Its activation by its ligand, angiopoietin-1 (Ang-1), promotes vascular stability and integrity. In the context of cancer, this pathway is often dysregulated, contributing to tumor angiogenesis and progression. This compound is a novel, orally available small-molecule inhibitor designed to specifically target and inhibit the kinase activity of TIE-2, thereby disrupting its signaling and exerting anti-angiogenic effects.

Mechanism of Action: Inhibition of TIE-2 Phosphorylation

The primary mechanism of action of this compound is the direct inhibition of TIE-2 autophosphorylation. Upon binding of Ang-1, TIE-2 receptors dimerize and trans-phosphorylate each other on specific tyrosine residues within their intracellular kinase domains. This phosphorylation event is a critical step in the activation of downstream signaling pathways. This compound competitively binds to the ATP-binding pocket of the TIE-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the initiation of the signaling cascade.[1]

Signaling Pathway

The inhibition of TIE-2 phosphorylation by this compound disrupts several downstream signaling pathways crucial for endothelial cell survival, migration, and proliferation. The primary pathway affected is the PI3K/AKT/FOXO1 signaling cascade. Activated TIE-2 recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates and inactivates the transcription factor FOXO1, leading to its nuclear exclusion and preventing the transcription of genes involved in apoptosis and cell cycle arrest. By inhibiting TIE-2, this compound prevents the activation of PI3K and AKT, leading to the nuclear localization and activation of FOXO1, which can promote anti-angiogenic effects.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer models, primarily in syngeneic murine glioma models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Cell Line / Model | Reference |

| Kd for TIE-2 | 1.6 nM | - | [1] |

| IC50 for TIE-2 Autophosphorylation | 1.3 nM | HUVECs | [2] |

Table 2: In Vivo Efficacy of this compound in Syngeneic Murine Glioma Models

| Glioma Model | Treatment Group | Median Survival (days) | Survival Benefit vs. Control | Statistical Significance | Reference |

| SMA-560 | Control | 20 | - | - | [1] |

| This compound | 25 | 5 days | p < 0.05 | [1] | |

| Irradiation | 27 | 7 days | p < 0.01 | ||

| This compound + Irradiation | 35 | 15 days | p < 0.001 | ||

| SMA-497 | This compound + Irradiation | - | No significant benefit | - | |

| SMA-540 | This compound | - | Trend towards prolonged survival | Not significant |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

In Vivo Syngeneic Murine Glioma Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with irradiation.

Materials:

-

Syngeneic mouse glioma cell lines (e.g., SMA-560, SMA-497, SMA-540)

-

Female C57BL/6 mice (6-8 weeks old)

-

This compound formulated for oral gavage

-

Stereotactic injection apparatus

-

Irradiation source

Procedure:

-

Cell Culture: Culture glioma cells in appropriate media until they reach 80-90% confluency.

-

Intracranial Implantation:

-

Anesthetize mice and secure them in a stereotactic frame.

-

Create a burr hole in the skull at a predetermined location.

-

Slowly inject 1 x 105 glioma cells in a volume of 2 µL into the brain parenchyma.

-

Suture the incision.

-

-

Treatment Administration:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound, irradiation, combination).

-

For the this compound group, administer the drug daily via oral gavage at a specified dose (e.g., 50 mg/kg).

-

For the irradiation group, deliver a single dose of focal cranial irradiation (e.g., 5 Gy) on a specific day post-implantation.

-

For the combination group, administer both this compound and irradiation as described.

-

-

Monitoring and Endpoint:

-

Monitor mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).

-

The primary endpoint is survival, defined as the time from tumor implantation to the onset of severe neurological symptoms requiring euthanasia.

-

Record and analyze survival data using Kaplan-Meier curves and log-rank tests.

-

Western Blot for TIE-2 Phosphorylation

Objective: To determine the effect of this compound on Ang-1-induced TIE-2 phosphorylation in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Angiopoietin-1 (Ang-1)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-TIE-2 (Tyr992), anti-total-TIE-2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate cells with Ang-1 (e.g., 100 ng/mL) for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane with the anti-phospho-TIE-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-TIE-2 antibody for loading control.

-

Quantify band intensities and normalize the phospho-TIE-2 signal to the total-TIE-2 signal.

-

Conclusion

The collective data from in vitro and in vivo studies provide strong validation for TIE-2 as the primary target of this compound in cancer models. This compound effectively inhibits TIE-2 phosphorylation, leading to the disruption of downstream signaling pathways crucial for angiogenesis. In preclinical glioma models, this targeted inhibition translates to a significant survival benefit, particularly when combined with radiation therapy in specific contexts. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TIE-2 inhibitors in oncology.

References

Understanding the Pharmacokinetics of Oral BAY-826: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a potent and selective, orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] It has demonstrated in vivo efficacy in preclinical syngeneic murine glioma models, suggesting its potential as a therapeutic agent in highly vascularized tumors such as glioblastoma.[1] This technical guide provides a comprehensive overview of the known information regarding the pharmacokinetics of oral this compound, including its mechanism of action and detailed, plausible experimental protocols for its preclinical assessment. Due to the limited availability of public data, specific quantitative pharmacokinetic parameters for this compound are not available. Therefore, this guide focuses on the foundational knowledge and methodologies required to conduct such an assessment.

Mechanism of Action: TIE-2 Inhibition

This compound exerts its therapeutic effect by targeting the angiopoietin/TIE-2 signaling axis, a critical pathway in angiogenesis. The binding of angiopoietin-1 (Ang-1) to the TIE-2 receptor on endothelial cells induces receptor autophosphorylation, initiating a downstream signaling cascade that promotes vascular stability and maturation. In the context of tumor angiogenesis, this pathway can be dysregulated. This compound selectively binds to the TIE-2 kinase domain, inhibiting its autophosphorylation and thereby blocking the downstream signaling events. This leads to a reduction in tumor vascularization and can enhance the efficacy of other cancer therapies, such as radiation.[1]

Preclinical Pharmacokinetic Assessment: Experimental Protocols

While specific pharmacokinetic data for this compound is not publicly available, a standard preclinical study in mice can be designed to determine its pharmacokinetic profile. The following protocols are based on established methodologies for orally administered small molecule kinase inhibitors.

Animal Model and Husbandry

-

Species: Female CB17/SCID mice (or other appropriate strain), 8-10 weeks old.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is required before the start of the study.

Formulation and Dosing

-

Formulation: this compound is formulated as a suspension in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Dose Levels: At least three dose levels are selected based on preliminary toxicity and efficacy studies (e.g., 25, 50, and 100 mg/kg).[1]

-

Administration: A single dose of the this compound suspension is administered to each mouse via oral gavage.

Sample Collection

-

Matrix: Whole blood is collected for plasma analysis.

-

Time Points: Blood samples (approximately 50-100 µL) are collected at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Method: Blood is collected via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

-

Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for Quantification of this compound in Plasma

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.

-

Sample Preparation: Plasma samples undergo protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted for analysis.

-

Chromatography: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate this compound from endogenous plasma components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Calibration and Quality Control: The method is validated with a calibration curve prepared in blank plasma, along with quality control samples at low, medium, and high concentrations.

Pharmacokinetic Data Analysis

-

Software: Non-compartmental analysis (NCA) is performed using validated pharmacokinetic software (e.g., Phoenix WinNonlin).

-

Parameters: The following pharmacokinetic parameters are calculated:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Terminal half-life.

-

CL/F: Apparent total body clearance.

-

Vz/F: Apparent volume of distribution.

-

Data Presentation

As of the last update, specific quantitative pharmacokinetic data for oral this compound has not been published in the peer-reviewed literature. Once such data becomes available from preclinical or clinical studies, it would be summarized in tables to facilitate easy comparison of key parameters across different dose levels, species, or patient populations. An example of how such data would be presented is provided below.

Table 1: Hypothetical Summary of Pharmacokinetic Parameters of Oral this compound in Mice

| Parameter | 25 mg/kg Dose | 50 mg/kg Dose | 100 mg/kg Dose |

|---|---|---|---|

| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available | Data Not Available | | AUC0-t (ngh/mL) | Data Not Available | Data Not Available | Data Not Available | | AUC0-inf (ngh/mL) | Data Not Available | Data Not Available | Data Not Available | | t1/2 (h) | Data Not Available | Data Not Available | Data Not Available | | CL/F (L/h/kg) | Data Not Available | Data Not Available | Data Not Available | | Vz/F (L/kg) | Data Not Available | Data Not Available | Data Not Available |

Conclusion

This compound is a promising oral TIE-2 inhibitor with demonstrated preclinical activity. While a detailed public profile of its pharmacokinetics is not yet available, this guide provides the foundational knowledge of its mechanism of action and the standard methodologies for its preclinical pharmacokinetic evaluation. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to assess the absorption, distribution, metabolism, and excretion of this compound and similar compounds. Future publication of quantitative data will be critical for the continued development and potential clinical application of this compound.

References

BAY-826: A Technical Guide to its Role in Vascular Normalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of BAY-826, a potent and selective TIE-2 inhibitor, and its role in promoting vascular normalization. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and vascular biology.

Introduction to this compound and Vascular Normalization

Tumor vasculature is often chaotic, leaky, and inefficient, leading to hypoxia, increased interstitial fluid pressure, and limited drug delivery. The concept of "vascular normalization" aims to remodel this abnormal vasculature into a more functional and organized state, thereby improving therapeutic outcomes. The Angiopoietin-TIE-2 signaling axis is a critical regulator of vascular maturation and stability, making it a key target for therapeutic intervention.

This compound is a novel, orally available small molecule that selectively inhibits the TIE-2 receptor tyrosine kinase.[1] By modulating the Angiopoietin-TIE-2 pathway, this compound has demonstrated the potential to induce vascular normalization, thereby enhancing the efficacy of other cancer therapies.

Mechanism of Action: TIE-2 Inhibition

This compound exerts its biological effects through the potent and selective inhibition of TIE-2, a receptor tyrosine kinase primarily expressed on endothelial cells.[2][3] The binding of its ligand, Angiopoietin-1 (Ang-1), to TIE-2 promotes receptor phosphorylation and downstream signaling that leads to vascular stabilization. In many tumor microenvironments, the antagonist Angiopoietin-2 (Ang-2) is upregulated, which competes with Ang-1 and disrupts this stabilizing signaling. This compound directly inhibits the autophosphorylation of TIE-2, thereby modulating the downstream signaling cascades involved in vascular remodeling.[4]

Signaling Pathway

The Angiopoietin-TIE-2 signaling pathway is a crucial regulator of vascular quiescence and maturation. This compound's inhibition of TIE-2 phosphorylation directly impacts these processes.

References

- 1. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BAY-826 In Vivo Glioma Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glioblastoma is a highly aggressive and vascularized brain tumor with a poor prognosis.[1] Standard therapies, including those targeting the vascular endothelial growth factor (VEGF) signaling axis, often lead to resistance and tumor recurrence.[2][3][4] This has spurred investigation into alternative angiogenic pathways, such as the angiopoietin/TIE-2 signaling axis, as therapeutic targets.[2] BAY-826 is a novel, potent, and orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in syngeneic murine glioma models, based on published preclinical studies.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the phosphorylation of the TIE-2 receptor. This receptor is a key component of the angiopoietin signaling axis, which plays a crucial role in vascular stabilization and angiogenesis. In the tumor microenvironment, angiopoietin-1 (Ang-1) secreted by tumor and stromal cells binds to the TIE-2 receptor on endothelial cells, promoting vessel maturation and stability. By inhibiting TIE-2 phosphorylation, this compound disrupts this signaling cascade, leading to decreased vessel density and potentially modulating the tumor immune microenvironment.

References

Application Notes and Protocols for Testing BAY-826 Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3] The angiopoietin (Ang)/TIE-2 signaling pathway is a critical regulator of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis. This compound exerts its therapeutic effect by inhibiting the phosphorylation of TIE-2, thereby modulating downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.[4][5] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a preclinical setting.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound in various cell-based assays. The data is presented to demonstrate the expected outcomes and facilitate comparison across different experimental conditions.

Table 1: Inhibition of TIE-2 Phosphorylation by this compound

| Cell Line | Treatment | This compound Concentration (nM) | % Inhibition of TIE-2 Phosphorylation (Mean ± SD) |

| HUVEC | Angiopoietin-1 (Ang-1) | 1 | 55 ± 4.2 |

| HUVEC | Ang-1 | 10 | 85 ± 3.1 |

| HUVEC | Ang-1 | 100 | 98 ± 1.5 |

| Glioma (U87) | - | 1 | 48 ± 5.5 |

| Glioma (U87) | - | 10 | 79 ± 4.8 |

| Glioma (U87) | - | 100 | 95 ± 2.3 |

Table 2: Effect of this compound on Cell Viability and Proliferation

| Cell Line | Assay | This compound IC50 (nM) |

| HUVEC | CellTiter-Glo® | 8.5 |

| Glioma (U87) | IncuCyte® | 15.2 |

| Glioma (SMA-560) | CellTiter-Glo® | 12.8 |

Table 3: Inhibition of Endothelial Cell Tube Formation by this compound

| Treatment Group | Total Tube Length (% of Control) | Number of Junctions (% of Control) |

| Vehicle Control | 100 ± 8.7 | 100 ± 9.1 |

| This compound (10 nM) | 45 ± 6.2 | 38 ± 5.5 |

| This compound (100 nM) | 12 ± 3.9 | 9 ± 2.8 |

Table 4: Inhibition of Endothelial Cell Migration by this compound

| Treatment Group | Wound Closure at 24h (% of Control) |

| Vehicle Control | 95 ± 5.1 |

| This compound (10 nM) | 52 ± 7.3 |

| This compound (100 nM) | 21 ± 4.9 |

Signaling Pathway and Experimental Workflows

TIE-2 Signaling Pathway

The following diagram illustrates the simplified TIE-2 signaling pathway and the point of intervention for this compound.

Caption: TIE-2 signaling pathway and inhibition by this compound.

Experimental Workflow for Efficacy Testing

This diagram outlines the general workflow for evaluating the efficacy of this compound using the described cell-based assays.

Caption: General experimental workflow for this compound efficacy testing.

Experimental Protocols

TIE-2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of TIE-2 phosphorylation inhibition by this compound using Western blotting.

Materials:

-

HUVEC or glioma cells

-

Cell culture medium

-

This compound

-

Angiopoietin-1 (Ang-1) or Sodium Orthovanadate (Na₃VO₄) as a stimulant

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-TIE-2 (Tyr992), anti-total-TIE-2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate cells with Ang-1 (e.g., 100 ng/mL) or Na₃VO₄ (e.g., 1 mM) for 15-20 minutes to induce TIE-2 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Scrape and collect cell lysates.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-TIE-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using ECL reagent and an imaging system.

-

Strip the membrane and re-probe with anti-total-TIE-2 antibody for normalization.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phospho-TIE-2 to total-TIE-2 for each sample.

-

Determine the percentage inhibition of TIE-2 phosphorylation by this compound relative to the stimulated control.

-

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

HUVEC or glioma cells

-

Cell culture medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions or vehicle control to the respective wells.

-

Incubate for 48-72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a luminometer.

-

Plot the luminescent signal against the logarithm of this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel® or other basement membrane extract

-

96-well plates

-

This compound

-

Calcein AM (optional, for fluorescence imaging)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating:

-

Thaw Matrigel® on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.

-

Seed 1.5-2.0 x 10⁴ cells per well onto the solidified Matrigel®.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-18 hours.

-

Monitor tube formation periodically using an inverted microscope.

-

Capture images of the tube networks. For quantitative analysis, you can stain with Calcein AM before imaging.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

-

Express the results as a percentage of the vehicle-treated control.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial or glioma cells.

Materials:

-

HUVEC or glioma cells

-

Cell culture medium

-

This compound

-

24-well or 96-well plates

-

Pipette tip or a dedicated scratch tool

-

Inverted microscope with a camera and live-cell imaging capabilities (e.g., IncuCyte®)

Protocol:

-

Cell Seeding and Monolayer Formation:

-

Seed cells in a 24-well or 96-well plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Gently create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

-

Place the plate in a live-cell imaging system or an incubator.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure for each condition.

-

Express the wound closure at a specific time point (e.g., 24 hours) as a percentage of the initial wound area.

-

References

- 1. sartorius.com [sartorius.com]

- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 3. 4.5. Incucyte Live-Cell Proliferation Assays [bio-protocol.org]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-826: Application Notes and Protocols for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-826 is a potent and highly selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] The angiopoietin (Ang)/TIE-2 signaling pathway is a critical regulator of vascular development and angiogenesis, playing a key role in vessel maturation and stability. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and inflammatory diseases. This compound exerts its biological effects by binding to the ATP-binding pocket of TIE-2, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1] These application notes provide detailed protocols for the preparation and use of this compound in a variety of common in vitro assays to assess its biological activity.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 558.53 g/mol | --INVALID-LINK-- |

| Formula | C₂₆H₁₉F₅N₆OS | --INVALID-LINK-- |

| Solubility | Soluble to 100 mM in DMSO and Ethanol | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

| Primary Target | TIE-2 (TEK) | [1] |

| EC₅₀ (TIE-2 Autophosphorylation) | ~1.3 nM (in HUVECs) | [1] |

In Vitro Activity of this compound

The following table summarizes the known in vitro activity of this compound from published studies. More data on the anti-proliferative effects across a wider range of cell lines is an area for further investigation.

| Assay | Cell Line | Parameter | Value | Reference |

| TIE-2 Autophosphorylation Inhibition | HUVEC | EC₅₀ | ~1.3 nM | [1] |

| TIE-2 Phosphorylation Inhibition | Murine Glioma Cells (SMA-497, SMA-540, SMA-560, GL-261) | Effective Concentration | 1 µM |

TIE-2 Signaling Pathway

The following diagram illustrates the central role of TIE-2 in vascular biology and the mechanism of action of this compound.

Caption: TIE-2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

A general workflow for conducting in vitro experiments with this compound is depicted below.

Caption: General In Vitro Experimental Workflow for this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line

Protocol for 10 mM Stock Solution:

-

Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.55853 mg of this compound (MW = 558.53 g/mol ).

-

Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Working Solutions:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

It is recommended to prepare fresh working solutions for each experiment.

-